molecular formula C8H12O4S B1526255 4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester CAS No. 1208081-85-9

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester

Cat. No. B1526255
CAS RN: 1208081-85-9
M. Wt: 204.25 g/mol
InChI Key: VXAASVIFFGHFKA-UHFFFAOYSA-N
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Description

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester (4-ATCME), also known as 4-acetoxy-thiophene-3-carboxylic acid methyl ester, is a novel and important compound with a wide range of applications in scientific research. It is a derivative of thiophene, which is a heterocyclic compound found in many natural products. 4-ATCME is a versatile compound that can be used as a starting material in the synthesis of various compounds, as well as a platform for further research. This article will provide an overview of 4-ATCME, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmaceutical Research D-Amino Acid Inhibitor Development

“4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester” is utilized in pharmaceutical research, particularly as a leading compound for the development of D-amino acid inhibitors. These inhibitors have potential applications in elucidating the structure-function relationships of D-amino acids, which are important in various biological processes and diseases .

Chemical Synthesis Intermediate for Heterocyclic Compounds

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, it can be used in the formation of thiophene derivatives, which have diverse applications ranging from materials science to pharmaceuticals .

Biological Activity Anti-Influenza Agent

In biological studies, derivatives of this compound have shown inhibitory activity against influenza A, indicating its potential as an anti-influenza agent. This highlights its role in the discovery and development of new antiviral medications .

Anti-Cancer Research Novel Agent Synthesis

The compound is also being explored as a precursor in the design and synthesis of novel anti-tumor agents. This includes the development of new pyrido-indole derivatives with potential anti-cancer properties .

properties

IUPAC Name

methyl 4-acetyloxythiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAASVIFFGHFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214643
Record name Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-tetrahydro-thiophene-3-carboxylic acid methyl ester

CAS RN

1208081-85-9
Record name Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(acetyloxy)tetrahydro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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